molecular formula C21H25N3O3S B2832300 2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide CAS No. 899756-46-8

2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide

Cat. No. B2832300
CAS RN: 899756-46-8
M. Wt: 399.51
InChI Key: NISOHRRDJXTNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a tetrahydrofuran ring and a hexahydroquinazolin ring, along with thio and acetamide functional groups. The tetrahydrofuran ring is a five-membered ring with four carbon atoms and one oxygen atom, while the hexahydroquinazolin ring is a six-membered ring with four carbon atoms and two nitrogen atoms .

Scientific Research Applications

Anticancer Activity

Quinazolinone derivatives have shown promising results in the inhibition of various cancer cell lines. For instance, a study by Riadi et al. (2021) described the synthesis of a quinazolinone-based derivative exhibiting potent cytotoxic activity against human cervical cancer (HeLa), human lung adenocarcinoma (A549), and triple-negative breast cancer (MDA-MB-231) cells. This compound displayed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting its potential as an effective anti-cancer agent (Riadi et al., 2021). Such findings highlight the therapeutic potential of quinazolinone derivatives in cancer treatment through targeted inhibition of specific kinases involved in tumor growth and metastasis.

Antibacterial Activity

Quinazolinone compounds have also been explored for their antibacterial properties. A study presented the synthesis and antibacterial activity of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, demonstrating that these compounds exerted significant activity against various bacterial strains, including S. aureus, E. coli, P. vulgaris, and K. pneumoniae (Singh et al., 2010). This research indicates the potential of quinazolinone derivatives as novel antibacterial agents, offering a new avenue for the development of antimicrobial treatments.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by quinazolinone derivatives. The compound "KYS05090," a selective T-type Ca2+ channel blocker containing a quinazolinone moiety, was shown to induce autophagy- and apoptosis-mediated cell death in human lung adenocarcinoma A549 cells, suggesting its chemotherapeutic value for lung cancer treatment through the inhibition of glucose uptake (Rim et al., 2014). This illustrates the potential of quinazolinone derivatives in targeting specific cellular pathways to induce cancer cell death.

Future Directions

Future research could focus on elucidating the synthesis methods, chemical reactivity, mechanism of action, physical and chemical properties, and safety and hazards of this compound. This could potentially lead to the development of new applications for this compound in various fields .

properties

IUPAC Name

2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S/c25-19(22-15-7-2-1-3-8-15)14-28-20-17-10-4-5-11-18(17)24(21(26)23-20)13-16-9-6-12-27-16/h1-3,7-8,16H,4-6,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISOHRRDJXTNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.